molecular formula C14H18BrNO2 B8148351 tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate

tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate

Cat. No.: B8148351
M. Wt: 312.20 g/mol
InChI Key: ATYDSIJHMSGNKM-NWDGAFQWSA-N
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Description

tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the 4-bromophenyl group: This step involves the substitution of a hydrogen atom on the cyclopropyl ring with a 4-bromophenyl group, often using bromination reactions.

    Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions, where the cyclopropyl compound reacts with tert-butyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced techniques to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the bromophenyl group.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include cyclopropyl ketones or bromophenyl ketones.

    Reduction: Products may include phenyl-substituted cyclopropyl carbamates.

    Substitution: Products may include azido or cyano derivatives of the original compound.

Scientific Research Applications

tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate: Similar structure but lacks the bromine atom.

    tert-Butyl ((1R,2S)-2-(4-chlorophenyl)cyclopropyl)carbamate: Similar structure with a chlorine atom instead of bromine.

    tert-Butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(4-bromophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYDSIJHMSGNKM-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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